molecular formula C10H7ClN2O2 B2763271 (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione CAS No. 117993-64-3

(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B2763271
CAS No.: 117993-64-3
M. Wt: 222.63
InChI Key: CVCARONLQOISKW-YVMONPNESA-N
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Description

(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorobenzylidene moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-diones.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Studies on its biological effects can lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione are often explored for their potential as pharmaceutical agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2-bromobenzylidene)imidazolidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.

    (5Z)-5-(2-fluorobenzylidene)imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of chlorine.

    (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom may enhance certain properties, such as its ability to interact with biological targets or its stability under specific conditions.

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCARONLQOISKW-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331973
Record name (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117993-64-3
Record name (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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